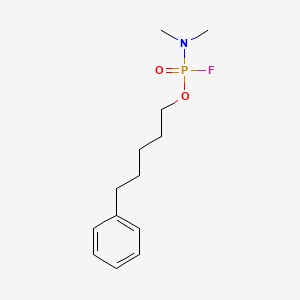
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a phosphonofluoridic acid moiety and a phenylpentyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester typically involves the esterification of phosphonofluoridic acid with 5-phenylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 5-phenylpentanol.
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like ammonia or thiourea under mild conditions.
Major Products
Hydrolysis: Phosphonofluoridic acid and 5-phenylpentanol.
Oxidation: Carboxylic acids derived from the phenyl group.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Scientific Research Applications
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester exerts its effects involves the interaction of its phosphonofluoridic acid moiety with various molecular targets. The ester group can undergo hydrolysis, releasing the active phosphonofluoridic acid, which can then interact with enzymes or other proteins, inhibiting their activity or altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Phosphonofluoridic acid, methyl-, cycloheptyl ester
- Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester
- Cyclohexyl methylphosphonofluoridate
Uniqueness
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
85473-38-7 |
|---|---|
Molecular Formula |
C13H21FNO2P |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-[fluoro(5-phenylpentoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C13H21FNO2P/c1-15(2)18(14,16)17-12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
CDVVCKSQOXFHKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCCCCCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















